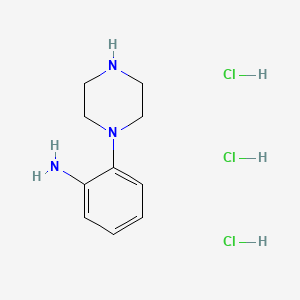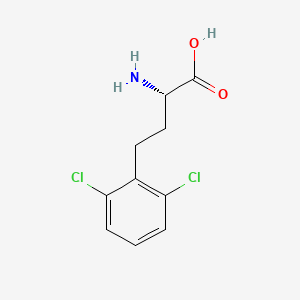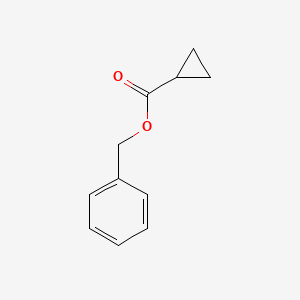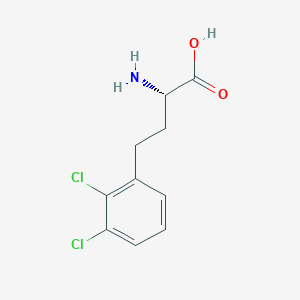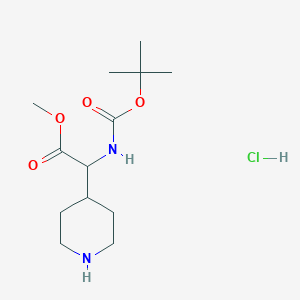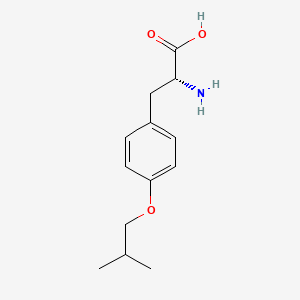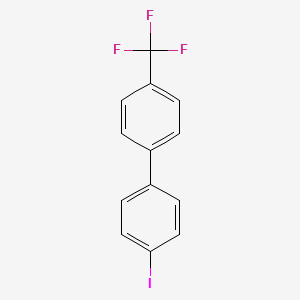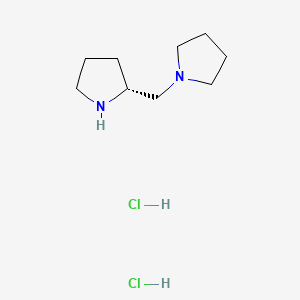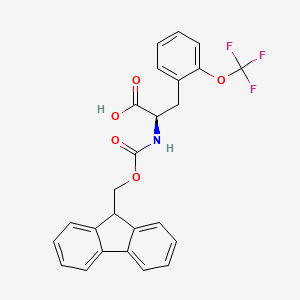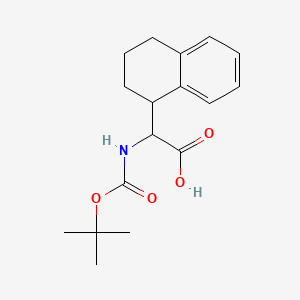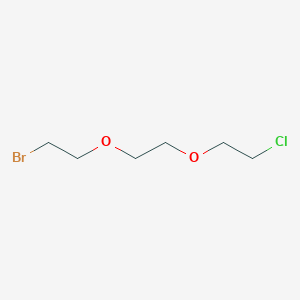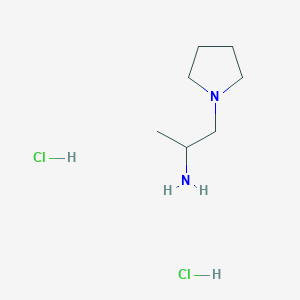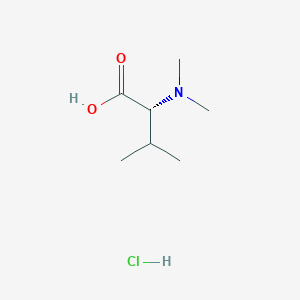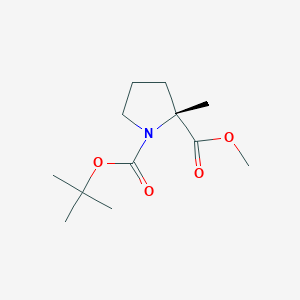
(R)-N-Boc-2-methylproline methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Boc-2-methylproline methyl ester is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a methyl ester group on the carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-methylproline methyl ester typically involves the following steps:
Protection of the amino group: The amino group of 2-methylproline is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Esterification: The carboxyl group of the Boc-protected 2-methylproline is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods: Industrial production of ®-N-Boc-2-methylproline methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ®-N-Boc-2-methylproline methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or Boc-protected amino group.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid (e.g., hydrochloric acid) under reflux conditions.
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Hydrolysis: 2-methylproline.
Deprotection: 2-methylproline methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-Boc-2-methylproline methyl ester is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of ®-N-Boc-2-methylproline methyl ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amine. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in peptide bond formation.
Comparison with Similar Compounds
®-N-Boc-proline methyl ester: Similar structure but without the methyl group on the proline ring.
®-N-Boc-2-methylproline: Similar structure but without the methyl ester group.
Uniqueness: ®-N-Boc-2-methylproline methyl ester is unique due to the presence of both the Boc protecting group and the methyl ester group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. The methyl group on the proline ring also adds steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNLDIOHLDSJA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

